molecular formula C8H12N2 B1610885 6-Propylpyridin-3-amine CAS No. 217302-91-5

6-Propylpyridin-3-amine

Cat. No. B1610885
Key on ui cas rn: 217302-91-5
M. Wt: 136.19 g/mol
InChI Key: YXTRIZABVIJARS-UHFFFAOYSA-N
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Patent
US06080754

Procedure details

A suspension of 5-nitro-2-n-propylpyridine (8.31 g, 50 mmol) and 400 mg 5% palladium on charcoal in 200 ml of ethanol was stirred in a hydrogen atmosphere until no more hydrogen was absorbed. The reaction mixture was filtered twice and the solvent was evaporated. The resulting oil was purified by kugelrohr destillation at 150° C. and high vacuum pressure. This gave 6.72 g (98%) of 5-amino-2-n-propylpyridine as a colourless oil. MS(GC): m/z 136 (M+). 1H-NMR (CDCl3, 200 MHz) δ: 0.83 (t, 3H); 1.60 (sext, 2H); 2.54 (t, 2H); 3.67 (br s, 2H); 6.81 (d, 2H); 7.91 (d, 1H).
Quantity
8.31 g
Type
reactant
Reaction Step One
Quantity
400 mg
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([CH2:10][CH2:11][CH3:12])=[N:8][CH:9]=1)([O-])=O.[H][H]>[Pd].C(O)C>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]([CH2:10][CH2:11][CH3:12])=[N:8][CH:9]=1

Inputs

Step One
Name
Quantity
8.31 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC(=NC1)CCC
Name
Quantity
400 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was absorbed
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered twice
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The resulting oil was purified by kugelrohr destillation at 150° C.

Outcomes

Product
Name
Type
Smiles
NC=1C=CC(=NC1)CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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